molecular formula C10H17ClN2O3 B15388751 tert-Butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate

tert-Butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate

Cat. No.: B15388751
M. Wt: 248.70 g/mol
InChI Key: YMKYHICHBJOFAN-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-chloroacetyl-substituted amino moiety. The Boc group is commonly used to protect amines during synthesis, while the chloroacetyl group introduces reactivity for downstream modifications, such as nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6H2,1-3H3,(H,12,14)

InChI Key

YMKYHICHBJOFAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Reaction Conditions and Yields

Synthesis of azetidine derivatives often involves aza-Michael additions, SN2 substitutions, or coupling reactions. For example:

  • Aza-Michael Addition : tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate derivatives were synthesized using DBU catalysis, yielding 64–83% after flash chromatography .
  • Electrophilic Substitution : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate likely forms via alkylation of azetidine precursors, though yields are unspecified in .
  • Target Compound Synthesis : The chloroacetyl moiety may be introduced via acyl chloride coupling to a Boc-protected azetidine amine, analogous to methods in (35% yield for a tetrafluoropropyl derivative) .

Purification and Characterization

  • Chromatography : Flash chromatography (hexane/ethyl acetate) is standard for isolating Boc-protected azetidines .
  • Spectroscopy : 1H/13C NMR and HRMS confirm structures, with chloroacetyl’s carbonyl expected at ~165–170 ppm in IR .

Key Physicochemical Parameters

Property This compound (Predicted) tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
Molecular Weight 248.71 264.16 202.25
Hydrogen Bond Donors 1 0 2
Hydrogen Bond Acceptors 3 2 3
LogP (iLOGP) ~1.2 2.24 ~0.5
TPSA (Ų) ~66.4 38.3 84.2

Implications :

  • The target compound’s lower LogP vs. bromoethyl derivative (2.24) suggests better aqueous solubility, beneficial for drug delivery .
  • Higher TPSA (due to amide and chloroacetyl groups) may enhance protein binding but reduce blood-brain barrier permeability .

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